molecular formula C19H16N4O B4153563 6-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoxaline

6-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoxaline

Cat. No.: B4153563
M. Wt: 316.4 g/mol
InChI Key: VLFBMNZAKSLYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoxaline” is a heterocyclic compound . It contains a pyrazoline moiety, which is a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of hydrazine hydrate with an acryloyl compound . The reaction is typically carried out in acetic acid at elevated temperatures . The structure of the synthesized products is confirmed using techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .


Molecular Structure Analysis

The molecular structure of similar compounds shows that the pyrazoline moiety and the attached rings are nearly coplanar . The terminal phenyl rings are nearly perpendicular to the attached pyrazoline rings .


Chemical Reactions Analysis

Pyrazoline derivatives are known to undergo a variety of chemical reactions . They can be subjected to reduction or oxidation . On reduction, pyrazolines either yield pyrazolidines or undergo ring cleavage; and when oxidized, they form blue or red coloring matter .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds show that they are colorless liquids with boiling points in the range of 120–150°C . They are insoluble in water but soluble in propylene glycol due to their lipophilic character .

Future Directions

The broad spectrum of activities portrayed by pyrazoline derivatives has instigated researchers to modify the pyrazoline ring to develop new drugs . Future research could focus on exploring the diverse biological activities of “6-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoxaline” and its derivatives .

Properties

IUPAC Name

1-(3-phenyl-5-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c1-13(24)23-19(14-5-3-2-4-6-14)12-17(22-23)15-7-8-16-18(11-15)21-10-9-20-16/h2-11,19H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFBMNZAKSLYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC3=NC=CN=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoxaline
Reactant of Route 2
Reactant of Route 2
6-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoxaline
Reactant of Route 3
Reactant of Route 3
6-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoxaline
Reactant of Route 4
Reactant of Route 4
6-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoxaline
Reactant of Route 5
Reactant of Route 5
6-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoxaline
Reactant of Route 6
Reactant of Route 6
6-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.